Selective Human ACC2 Inhibition with >537-Fold Isoform Selectivity Over ACC1
In head-to-head biochemical profiling against recombinant human acetyl-CoA carboxylase (ACC) isoforms, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid demonstrates potent inhibition of ACC2 (IC₅₀ = 186 nM) while exhibiting negligible activity against ACC1 (IC₅₀ > 100,000 nM) [1]. This yields a calculated isoform selectivity ratio of >537-fold for ACC2 over ACC1. The compound also shows minimal CYP2D6 inhibition (IC₅₀ > 20,000 nM) in the same dataset [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | ACC2 IC₅₀ = 186 nM; ACC1 IC₅₀ > 100,000 nM; CYP2D6 IC₅₀ > 20,000 nM |
| Comparator Or Baseline | ACC1 (recombinant human) IC₅₀ > 100,000 nM |
| Quantified Difference | >537-fold selectivity for ACC2 over ACC1 |
| Conditions | Recombinant human ACC1 and ACC2; conversion of acetyl-CoA to malonyl-CoA; incubation 1–3 hrs with substrate |
Why This Matters
This quantitative isoform selectivity profile establishes the compound as a rational chemical starting point for developing ACC2-specific probes, avoiding the confounding effects of ACC1 inhibition that have complicated the clinical development of less selective ACC inhibitors.
- [1] BindingDB. (Curated by ChEMBL). BDBM50462069 (CHEMBL4226186): Enzyme Inhibition Constant Data. ACC2 IC₅₀ = 186 nM; ACC1 IC₅₀ > 100,000 nM; CYP2D6 IC₅₀ > 20,000 nM. View Source
